2-Fluoroadenine
Overview
Description
2-Fluoroadenine (2-FA) is a toxic adenine antimetabolite used in laboratory biological research for counterselection of wildtype bacterial or eukaryotic APT (adenine phosphoribosyltransferase) genes .
Synthesis Analysis
A one-pot synthesis of this compound from an inexpensive 2,6-diaminopurine starting material using diazonium chemistry in a continuous fashion has been reported . .Molecular Structure Analysis
The chemical formula of this compound is C5H4FN5. Its exact mass is 153.05 and its molecular weight is 163.120 . It is an organofluorine compound and a member of purines .Chemical Reactions Analysis
This compound is an intermediate product for the preparation of 2-fluoroadenosine, an important antitumor agent . The selective introduction of fluorine through diazotation of 2,6-diaminopurine in the presence of a fluorinating agent according to Schiemann gives this compound .Physical And Chemical Properties Analysis
This compound has a molar mass of 153.120 g·mol−1 . Its solubility in water is less than 0.5 mM, but it is soluble at concentrations greater than or equal to 10 mM in DMSO .Scientific Research Applications
DNA Radiation Damage Sensitization
2-Fluoroadenine ((2F) A) is suggested for application in cancer radiotherapy due to its ability to sensitize DNA to low-energy electrons, enhancing DNA strand breakage and acting as an effective radiosensitizer across a wide range of electron energies (Rackwitz et al., 2016).
Metabolic Pathway Analysis
The metabolism of this compound, particularly its liberation from 9-beta-D-arabinofuranosyl-2-fluoroadenine (F-ara-A) and subsequent conversion to 2-fluoro-ATP, has been examined. This process, involving phosphorolytic cleavage by Escherichia coli, suggests potential pathways for the development of toxic side effects from anticancer drugs (Huang & Plunkett, 1987).
Nucleic Acid Structure and Function
The incorporation of this compound (2FA) into DNA, impacting structures like the canonical right-handed DNA duplex, G-quadruplex, and i-motif, has been characterized. This research provides insights into the unique properties of 2FA-modified DNA, potentially guiding future applications (Hirashima et al., 2022).
Synthesis and Process Development
Advances in the synthesis of this compound, such as the development of a one-step synthesis using hydrogen fluoride pyridine in continuous flow operation, are crucial for improving yield, purity, and process robustness of this pharmaceutical intermediate (Salehi Marzijarani et al., 2019).
Biologic Activity Analysis
Studies have explored the inhibitory activities of this compound derivatives against biological targets like Plasmodium falciparum SAH hydrolase. Such research is crucial for understanding the biological implications and potential therapeutic applications of these compounds (Kitade et al., 2003).
Cellular Transport and Metabolism
Research into the transport and phosphorylation of 2-fluoroadenosine in cells, studied through techniques like 19F-nuclear magnetic resonance (NMR) spectroscopy,provides valuable insights into the cellular mechanisms and metabolism of this compound derivatives. These studies help in understanding how these compounds interact with and affect cellular processes, which is crucial for their application in scientific research and therapy (Decking et al., 1994).
Mechanism of Action
Target of Action
2-Fluoroadenine (2-FA) is a toxic adenine antimetabolite . Its primary target is the adenine phosphoribosyltransferase (APT) gene in both bacterial and eukaryotic cells . APT is an enzyme involved in the purine salvage pathway, which recycles purines to form nucleotides. Mutants or knockouts for APT, which are resistant to 2-FA, can be selected .
Mode of Action
2-FA acts as an inhibitor of blood-platelet adhesion . When combined with actinobolin, it produces a greater combined effect of preventing or treating infections . It is also used in cancer treatments, specifically to treat head and neck cell carcinoma by progressively removing RNA and protein synthesis within tumor cells .
Biochemical Pathways
2-FA affects the purine salvage pathway by inhibiting the APT enzyme . This inhibition disrupts the normal function of the pathway, leading to a decrease in the production of nucleotides. The downstream effects of this disruption can lead to cell death, making 2-FA a useful tool in laboratory biological research for counterselection .
Pharmacokinetics
It is known that 2-fa is a metabolite of 9-beta-d-arabinofuranosyl-2-fluoroadenine (f-ara-a), a compound that has been examined in different biological systems . More research is needed to fully understand the ADME properties of 2-FA and their impact on its bioavailability.
Result of Action
The result of 2-FA’s action is the inhibition of cell growth and proliferation. This is achieved through its interaction with the APT enzyme and the subsequent disruption of the purine salvage pathway . In cancer treatments, 2-FA has been used to treat head and neck cell carcinoma by the progressive removal of RNA and protein synthesis within tumor cells .
Safety and Hazards
2-Fluoroadenine is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .
Future Directions
2-Fluoroadenine has been used in the treatment of chronic lymphocytic leukemia . The interest in this compound nucleosides is increasing, with cytotoxic 2-fluoroadenosine and modified sugar analogues demonstrating resistance toward deamination by the catabolic enzyme adenosine deaminase and thus longer lifetimes in vivo .
properties
IUPAC Name |
2-fluoro-7H-purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMPTBDYDNUJLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220264 | |
Record name | 2-Fluoroadenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
700-49-2 | |
Record name | 2-Fluoroadenine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=700-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Fluoroadenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoroadenine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27364 | |
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Record name | 2-Fluoroadenine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoroadenine | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2-FLUOROADENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C8H3H4EBG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Q & A
Q1: How does 2-fluoroadenine exert its cytotoxic effects?
A: this compound itself is a prodrug, meaning it needs to be metabolized inside the cell to exert its effects. The active metabolite, this compound 5’-triphosphate (F-ara-ATP), primarily inhibits DNA synthesis. [, , ]
Q2: Can you elaborate on how F-ara-ATP inhibits DNA synthesis?
A: F-ara-ATP competes with deoxyadenosine triphosphate (dATP) for incorporation into DNA. [] Once incorporated, it causes chain termination, effectively halting DNA strand elongation. [] This disruption of DNA synthesis ultimately leads to cell death. []
Q3: Are there other enzymes targeted by F-ara-ATP?
A: Yes, F-ara-ATP also inhibits ribonucleotide reductase (RR). [, , ] RR is a crucial enzyme involved in the synthesis of DNA building blocks. [] By inhibiting RR, F-ara-ATP further depletes the pool of dNTPs available for DNA replication, enhancing its cytotoxic effect. []
Q4: Does F-ara-ATP directly activate any enzymes?
A: Research suggests that F-ara-ATP directly activates deoxycytidine kinase (dCK). [, , ] This is significant because dCK is the rate-limiting enzyme responsible for the initial phosphorylation of both F-ara-A and cytosine arabinoside (ara-C). []
Q5: Can you explain the significance of F-ara-ATP activating dCK?
A: Activation of dCK by F-ara-ATP potentiates the intracellular accumulation of ara-CTP, the active metabolite of ara-C, leading to synergistic cytotoxic effects when F-ara-A and ara-C are used in combination. [, , , ]
Q6: Does this compound affect RNA metabolism?
A: Yes, unlike other nucleoside analogs like ara-C and ara-A, F-ara-A impacts RNA metabolism. [] It gets incorporated into RNA, mainly affecting RNA polymerase II activity. [] This incorporation leads to premature termination of RNA transcripts, hindering protein synthesis. []
Q7: Is this compound metabolized differently in various tissues?
A: Yes, research shows that this compound exhibits differential metabolism in various tissues. [, , ] Gastrointestinal mucosa and bone marrow, for instance, accumulate significantly lower levels of F-ara-ATP compared to tumor cells like P388 leukemia cells. [, ]
Q8: What is the molecular formula and weight of this compound?
A8: The molecular formula of this compound is C5H4FN5, and its molecular weight is 153.13 g/mol. [This information can be deduced from the chemical structure of this compound, which is widely available in scientific literature.]
Q9: Are there specific details regarding material compatibility or stability of this compound provided in the provided research?
A9: The provided research primarily focuses on the biological activity and metabolism of this compound. It doesn't delve into details about material compatibility or stability under various conditions.
Q10: Does the research discuss any catalytic properties or applications of this compound?
A10: The research primarily focuses on this compound as an antitumor agent. While it acts as a substrate for certain enzymes, its potential catalytic properties are not discussed in the provided research.
Q11: Has computational chemistry been used to study this compound?
A: While the provided research doesn't detail specific computational studies, it highlights the potential of QSAR models. [] QSAR models could be valuable in predicting the activity and potency of this compound analogs based on structural modifications. []
Q12: Does the research discuss any SHE (Safety, Health, and Environment) regulations related to this compound?
A12: The provided research primarily focuses on the biological and pharmacological aspects of this compound and does not address SHE regulations.
Q13: How is this compound metabolized in the body (ADME)?
A: F-ara-AMP is rapidly dephosphorylated to this compound (F-ara-A) in plasma. [, ] F-ara-A then enters cells and undergoes phosphorylation by dCK to form F-ara-AMP, which is further phosphorylated to the active F-ara-ATP. [, , ] Elimination of F-ara-A occurs in multiple phases, with a terminal half-life of around 8 hours. [] It is primarily excreted in the urine, with a small percentage metabolized to 2-fluorohypoxanthine. []
Q14: How does the route of administration affect the pharmacokinetics of F-ara-AMP?
A: Intravenous administration of F-ara-AMP, especially as a continuous infusion, helps achieve and maintain therapeutically relevant plasma concentrations of F-ara-A, potentially minimizing toxicity associated with bolus injections. [, ]
Q15: What is the relationship between F-ara-ATP concentration and DNA synthesis inhibition?
A: Research demonstrates a clear link between F-ara-ATP concentration and DNA synthesis inhibition. [, ] Higher intracellular levels of F-ara-ATP correlate with greater inhibition of DNA synthesis. [, ]
Q16: Is there a correlation between F-ara-ATP levels and therapeutic efficacy?
A: Studies in mice bearing P388 leukemia demonstrated a relationship between F-ara-ATP levels, DNA synthesis inhibition, and therapeutic efficacy. [] Higher and sustained levels of F-ara-ATP in tumor cells correlated with a more significant reduction in tumor burden. []
Q17: What are the known mechanisms of resistance to this compound?
A17: Resistance to this compound can stem from several mechanisms:
Q18: What are the known toxicities associated with this compound?
A: Myelosuppression, primarily affecting white blood cells (granulocytopenia) and platelets (thrombocytopenia), is a dose-limiting toxicity observed in clinical trials. [] Neurotoxicity, although unpredictable, has been reported, particularly with high-dose bolus injections. []
Q19: Are there specific biomarkers that can predict response or toxicity to this compound?
A: While the research doesn't identify specific biomarkers, it suggests that measuring F-ara-ATP concentrations in leukemia cells could be valuable for monitoring treatment response. [, ] Further research is needed to identify reliable biomarkers for predicting efficacy and toxicity.
Q20: What strategies can improve the delivery of this compound to target tissues?
A: The research focuses on improving delivery by optimizing the administration schedule of F-ara-AMP. [, , ] Continuous intravenous infusion, for example, helps achieve and maintain therapeutically relevant plasma concentrations of F-ara-A while potentially mitigating toxicity. [, ] Further research into novel drug delivery systems, such as liposomal formulations or antibody-drug conjugates, could further enhance targeted delivery and therapeutic efficacy.
Q21: What analytical methods were employed to study this compound and its metabolites?
A: Researchers utilized high-performance liquid chromatography (HPLC) to measure the concentrations of F-ara-A and its metabolites, including F-ara-ATP, in various biological samples. [, , , , , ] They also employed radioactive labeling techniques using tritium ([3H]) to track the incorporation of F-ara-A into DNA and RNA. [, ]
Q22: Were any specific techniques used to assess DNA synthesis inhibition?
A: Researchers measured the incorporation of radiolabeled thymidine ([3H]thymidine) into DNA to assess the inhibitory effects of F-ara-A and its metabolites on DNA synthesis. [, , ]
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